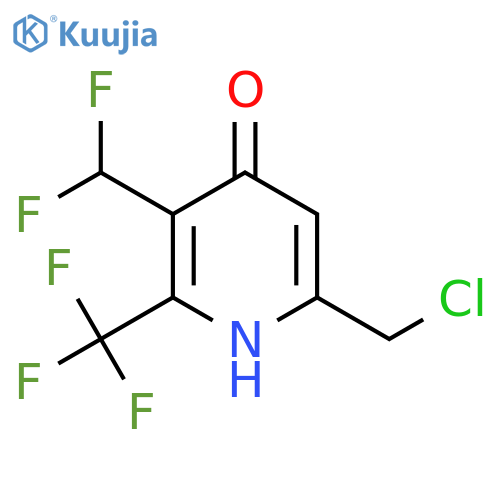Cas no 1804863-44-2 (6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine)

1804863-44-2 structure
商品名:6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine
CAS番号:1804863-44-2
MF:C8H5ClF5NO
メガワット:261.576418638229
CID:4890289
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5ClF5NO/c9-2-3-1-4(16)5(7(10)11)6(15-3)8(12,13)14/h1,7H,2H2,(H,15,16)
- InChIKey: HGEXIDBCZMZTRK-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C(C(F)F)=C(C(F)(F)F)N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 371
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 29.1
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029026382-1g |
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine |
1804863-44-2 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
| Alichem | A029026382-500mg |
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine |
1804863-44-2 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
| Alichem | A029026382-250mg |
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine |
1804863-44-2 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
1804863-44-2 (6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine) 関連製品
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
